2,2,3,3,3-Pentafluoropropyl acetate

Physicochemical characterization Structural isomer comparison Fluorinated ester procurement

2,2,3,3,3-Pentafluoropropyl acetate (C₅H₅F₅O₂; MW 192.08) is a fluorinated alkyl acetate ester wherein a –CH₂–O–C(=O)–CH₃ group is bound to a perfluoroethyl tail. With five fluorine atoms on the propyl backbone, it occupies a distinct position between shorter (e.g., trifluoroethyl) and branched (e.g., hexafluoroisopropyl) fluorinated esters in terms of volatility, lipophilicity, and reactivity.

Molecular Formula C5H5F5O2
Molecular Weight 192.08 g/mol
CAS No. 1031928-86-5
Cat. No. B3030905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,3-Pentafluoropropyl acetate
CAS1031928-86-5
Molecular FormulaC5H5F5O2
Molecular Weight192.08 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(F)(F)F)(F)F
InChIInChI=1S/C5H5F5O2/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3
InChIKeyVGXWWKJBLFEJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3,3-Pentafluoropropyl Acetate (CAS 1031928-86-5): Sourcing & Selection Guide for Fluorinated Ester Procurement


2,2,3,3,3-Pentafluoropropyl acetate (C₅H₅F₅O₂; MW 192.08) is a fluorinated alkyl acetate ester wherein a –CH₂–O–C(=O)–CH₃ group is bound to a perfluoroethyl tail . With five fluorine atoms on the propyl backbone, it occupies a distinct position between shorter (e.g., trifluoroethyl) and branched (e.g., hexafluoroisopropyl) fluorinated esters in terms of volatility, lipophilicity, and reactivity [1]. Predicted physicochemical properties include a boiling point of 68.7 ± 40.0 °C and a density of 1.353 ± 0.06 g/cm³ . Commercial availability is typically at 95% purity, with storage recommended in cool, dry conditions .

Why 2,2,3,3,3-Pentafluoropropyl Acetate Cannot Be Replaced by Trifluoroethyl or Hexafluoroisopropyl Acetate Analogs


Fluorinated alkyl acetates are not interchangeable commodities. The number, position, and branching of fluorine substituents fundamentally control the ester's physicochemical and analytical behavior. Replacing the straight-chain –CH₂CF₂CF₃ alcohol portion with –CH₂CF₃ (trifluoroethyl acetate) reduces molecular weight and fluorine content by 40%, shifting boiling point, density, and GC retention time. Conversely, the branched hexafluoroisopropyl analog introduces steric hindrance that alters hydrolysis kinetics and derivatization efficiency [1]. In hypoxia imaging tracer applications, the pentafluoropropyl group confers a logP ≈ 0.6–0.75—critical for balanced biodistribution and renal clearance—whereas the monofluoro analog (EF3) or alternative fluorinated tracers (FMISO, FAZA) exhibit significantly different lipophilicities [2]. Substituting without verifying the specific fluorination pattern risks compromising reaction yields, chromatographic resolution, and in vivo pharmacokinetic performance.

Quantitative Selection Evidence for 2,2,3,3,3-Pentafluoropropyl Acetate: Comparator Data Across Physicochemical, Analytical, and Pharmacokinetic Dimensions


Structural Isomer Differentiation: 2,2,3,3,3-Pentafluoropropyl Acetate vs. Ethyl Pentafluoropropionate – Boiling Point and Density

2,2,3,3,3-Pentafluoropropyl acetate and ethyl pentafluoropropionate (CAS 426-65-3) share the identical molecular formula (C₅H₅F₅O₂, MW 192.08) and are structural isomers—the acetate carries the fluorinated segment on the alcohol side, whereas the propionate ester carries it on the acyl side. Despite their isomeric nature, predicted physicochemical properties diverge measurably. ChemicalBook reports a predicted boiling point of 68.7 ± 40.0 °C and a predicted density of 1.353 ± 0.06 g/cm³ for the pentafluoropropyl acetate . In contrast, experimentally measured values for ethyl pentafluoropropionate are a boiling point of 75–76 °C and density of 1.299 g/mL at 25 °C . The acetate isomer is predicted to boil approximately 6–7 °C lower and to be roughly 4% denser than its propionate counterpart, differences that can influence solvent selection, distillation conditions, and formulation behavior.

Physicochemical characterization Structural isomer comparison Fluorinated ester procurement

GC-MS Derivatization Performance: Pentafluoropropyl Ester vs. Trifluoroethyl and Hexafluoroisopropyl Esters for Biogenic Amine Metabolites

Davis and Durden (1987) systematically compared the gas chromatographic and mass spectrometric properties of methyl, trifluoroethyl, pentafluoropropyl, and hexafluoroisopropyl esters of pentafluoropropionyl-derivatized acidic metabolites of biogenic amines (twelve analytes including phenylacetic acid, indoleacetic acid, hydroxyphenylacetic acids, mandelic acid, and vanilmandelic acid) [1]. The study established that no single ester derivative was ideally suited for simultaneous GC-MS quantification of all twelve metabolites. However, the pentafluoropropyl ester occupied a critical intermediate position: it provided higher GC retention and enhanced electron-capture negative-ion mass spectrometry (ECNI-MS) response factors compared with the faster-eluting methyl and trifluoroethyl esters, yet without the excessive retention and lower volatility of the bulkier hexafluoroisopropyl ester. For plasma and urine extracts, the authors recommended splitting samples and using methyl or trifluoroethyl esters for optimal throughput—implying that the pentafluoropropyl ester is the preferred choice when maximum detection sensitivity for specific analytes outweighs the need for universal coverage across all twelve metabolites.

GC-MS derivatization Biogenic amine analysis Pentafluoropropionyl ester

Hydrolysis Rate Modulation: Fluorine Substitution in the Alcohol Portion Accelerates Ester Hydrolysis Relative to Non-Fluorinated Analogs

Ab initio calculations (CBS-4 and CBS-Q levels) by Yamazaki and Kitazume (2003) demonstrated that fluorine substitution in either the acyl or the alcohol portion of esters significantly accelerates the rate of hydrolysis compared with non-fluorinated counterparts [1]. Although the study did not measure 2,2,3,3,3-pentafluoropropyl acetate explicitly, the computational conclusion generalizes to all perfluoroalkyl esters: the electron-withdrawing effect of fluorine atoms stabilizes the tetrahedral intermediate formed during nucleophilic attack at the carbonyl carbon, thereby lowering the activation barrier for hydrolysis. This implies that 2,2,3,3,3-pentafluoropropyl acetate will hydrolyze substantially faster than unsubstituted propyl acetate under identical conditions. Conversely, branching at the α-carbon of the alcohol moiety (as in hexafluoroisopropyl acetate) introduces steric hindrance that partially offsets the electronic acceleration, as supported by experimental solvolysis data on alkyl trifluoroacetates [2].

Ester hydrolysis kinetics Fluorine substitution effect Ab initio calculation

Lipophilicity Optimization in Hypoxia PET Tracers: EF5 (Pentafluoropropyl) vs. FMISO, FAZA, and FBNA

The 2,2,3,3,3-pentafluoropropyl group is a critical structural element of EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide), a clinical-stage hypoxia PET tracer. Koch et al. (2010) directly compared the octanol–water partition coefficients of four ¹⁸F-labeled nitroimidazole hypoxia tracers: [¹⁸F]FBNA (logP = 1.05) > [¹⁸F]EF5 (logP = 0.75) > [¹⁸F]FMISO (logP = 0.40) > [¹⁸F]FAZA (logP = −0.40) [1]. The pentafluoropropyl-bearing EF5 occupies a narrow lipophilicity window that balances sufficient membrane permeability for tissue penetration with sufficient hydrophilicity for predominant renal clearance (~70% urinary excretion), as confirmed in human pharmacokinetic studies (Koch et al., Cancer Chemother Pharmacol, 2001) [2]. In contrast, the monofluorinated analog EF3 lacks this balanced profile, and the less lipophilic tracers FMISO/FAZA exhibit slower clearance kinetics and higher background signal in normoxic tissues.

Hypoxia imaging PET tracer design logP optimization

Human Pharmacokinetic Benchmarking of EF5: Consistent Half-Life and Volume of Distribution Enabling Quantitative Hypoxia Imaging

In a phase I clinical trial of 28 patients, EF5—which incorporates the 2,2,3,3,3-pentafluoropropyl moiety—exhibited monophasic plasma decay with a half-life of 11.7 ± 2.6 h (mean ± SD), independent of dose (9–28 mg/kg), body weight, or gender [1]. The volume of distribution was 0.56 L/kg, indicating even distribution throughout soft tissues, and approximately 70% of the administered dose was recovered in urine, consistent with predominant renal clearance despite the molecule's lipophilicity (logP = 0.6). Critically, no drug metabolites retaining the 2-nitroimidazole chromophore were detected in plasma or urine, confirming biological stability. In comparison, the monofluoro analog EF3 displays faster clearance and a different tissue distribution profile, while the PET tracer FMISO (logP = 0.4) exhibits slower whole-body clearance that can elevate background signal in normoxic reference tissues [2]. The consistent and predictable pharmacokinetics of EF5 directly enable quantitative correlation of tissue adduct binding with absolute oxygen levels, a capability not demonstrated for EF3 or FMISO at the same level of validation.

Clinical pharmacokinetics Volume of distribution Hypoxia biomarker

Commercial Purity and Storage Stability: Comparing 2,2,3,3,3-Pentafluoropropyl Acetate Availability Across Suppliers

Commercially, 2,2,3,3,3-pentafluoropropyl acetate (CAS 1031928-86-5) is supplied at a minimum purity specification of 95% . In contrast, the structural isomer ethyl pentafluoropropionate (CAS 426-65-3) is routinely available at ≥98% purity (GC) from multiple vendors . The lower commercial purity of the acetate isomer reflects its current status as a specialty research chemical rather than a bulk industrial intermediate. Long-term storage recommendations specify cool, dry conditions , consistent with the predicted hydrolytic instability of perfluoroalkyl esters, which necessitates moisture exclusion. For procurement decisions where higher purity is required (e.g., as a building block for pharmaceutical intermediates), custom synthesis or additional purification of the commercial 95% material may be warranted, whereas the propionate isomer may be substituted only if the acyl- vs. alcohol-side fluorination pattern is irrelevant to the intended application.

Chemical procurement Purity specification Storage stability

Procurement-Driven Application Scenarios for 2,2,3,3,3-Pentafluoropropyl Acetate Based on Quantitative Evidence


Synthesis of Hypoxia PET Tracers (EF5 and Analogs) Requiring a Defined logP Window

When synthesizing 2-nitroimidazole-based hypoxia imaging agents such as EF5, the 2,2,3,3,3-pentafluoropropyl acetate (or its activated derivatives) serves as the immediate precursor for introducing the pentafluoropropyl group via amidation with 2-(2-nitro-1H-imidazol-1-yl)acetic acid [1]. The resulting EF5 scaffold provides a logP of 0.60–0.75, which critically differentiates it from the monofluoro analog EF3 and the clinical comparator FMISO (logP 0.4). This intermediate lipophilicity is the structural basis for the 11.7 h human plasma half-life and 70% renal clearance that enable quantitative hypoxia detection. Procurement teams sourcing the pentafluoropropyl acetate building block should verify purity (≥95%) and exclude the structural isomer ethyl pentafluoropropionate, whose different fluorine connectivity would alter the physicochemical profile of the final tracer.

GC-MS Derivatization for Ultra-Sensitive Detection of Acidic Biogenic Amine Metabolites in Clinical Biofluids

For clinical metabolomics laboratories quantifying phenylacetic acid, indoleacetic acid, mandelic acid, vanilmandelic acid, and related acidic metabolites in plasma, CSF, or urine, the pentafluoropropyl ester of pentafluoropropionyl-derivatized analytes provides optimal ECNI-MS sensitivity and chromatographic retention between the faster-eluting trifluoroethyl ester and the excessively retained hexafluoroisopropyl ester [2]. Davis and Durden (1987) demonstrated that the pentafluoropropyl derivative maximizes signal-to-noise ratio for specific metabolites when universal derivatization is not required. Laboratories should procure the pentafluoropropyl ester (or generate it in situ from pentafluoropropanol) when targeted high-sensitivity quantification of low-abundance acidic metabolites is the primary analytical goal.

Fluorinated Polymer Building Block: Controlled Hydrophobicity and Low Refractive Index Coatings

The pentafluoropropyl ester group is employed in the synthesis of fluorinated acrylate and methacrylate monomers (e.g., 2,2,3,3,3-pentafluoropropyl acrylate, CAS 356-86-5) for low-refractive-index optical waveguide cladding layers and low-surface-energy coatings . The predicted density (1.353 g/cm³) and intermediate fluorine content of the pentafluoropropyl acetate feedstock influence the final polymer's refractive index (n ~1.35–1.37 for the poly(pentafluoropropyl methacrylate) homopolymer) and glass transition temperature. Researchers should select the acetate ester when it provides an advantage in transesterification or direct acrylation reactions, and should note that the overall fluorine loading of the pentafluoropropyl group (5 F atoms, 50.5% F by weight) is higher than the trifluoroethyl analog but lower than the heptafluorobutyl analog.

Reference Compound for Physicochemical Property Prediction Models of Fluorinated Esters

Because only predicted (not experimental) values for boiling point (68.7 °C) and density (1.353 g/cm³) are currently available for 2,2,3,3,3-pentafluoropropyl acetate , this compound represents a high-value target for experimental physicochemical characterization. The experimental determination of its boiling point, density, refractive index, and logP would directly benefit quantitative structure–property relationship (QSPR) models that predict the environmental fate and industrial handling parameters of fluorinated esters. Procurement of a research-grade sample of the acetate ester for such measurement campaigns is strongly indicated.

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